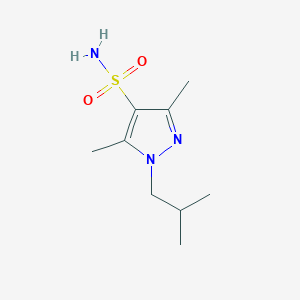

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBBZMMEXIGBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dimethyl-1H-pyrazole Core

The pyrazole nucleus is synthesized via condensation of pentane-2,4-dione with hydrazine hydrate under mild conditions:

- Reaction: Pentane-2,4-dione + 85% hydrazine hydrate in methanol

- Conditions: 25–35 °C, exothermic reaction

- Yield: Quantitative formation of 3,5-dimethyl-1H-pyrazole

- Notes: This step is highly efficient and forms the foundation for subsequent functionalization.

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

The pyrazole is sulfonylated at the 4-position to generate the reactive sulfonyl chloride intermediate:

- Reagents: Chlorosulfonic acid and thionyl chloride

- Solvent: Chloroform

- Conditions: Initial addition of pyrazole to chlorosulfonic acid at 0 °C under nitrogen, temperature raised to 60 °C for 10 h; followed by addition of thionyl chloride at 60 °C for 2 h

- Outcome: Formation of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with appreciable yield

- Mechanism: Electrophilic substitution of chlorosulfonyl group on the pyrazole ring

- Monitoring: Thin-layer chromatography (TLC) is used to follow reaction progress.

Coupling with 2-Methylpropyl Amine to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with 2-methylpropyl amine to afford the final sulfonamide:

- Typical Procedure:

- Dissolve 2-methylpropyl amine in dichloromethane

- Add diisopropylethylamine (base) to the amine solution at 25–30 °C

- Add pyrazole-4-sulfonyl chloride solution dropwise at 25–30 °C

- Stir for 16 h at room temperature

- Work-up: Add cold water, separate organic layer, dry over sodium sulfate, evaporate solvent

- Purification: Column chromatography yields pure 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide

- Yield: High purity product obtained, reaction monitored by TLC.

Optimization of Reaction Conditions for Pyrazole Sulfonamide Formation

A detailed study of bases and solvents for the methylation and sulfonamide formation steps reveals:

| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield, preferred base |

| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Moderate yield |

| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Lower yield |

| 4 | Potassium carbonate | DMF | 32 | 15 | Low yield |

| 5 | Potassium carbonate | THF | 36 | No reaction | |

| 6 | Sodium carbonate | DMF | 32 | 18 | Low yield |

- Conclusion: Potassium tert-butoxide in THF is the optimal base/solvent system for methylation and subsequent sulfonamide synthesis, providing the highest yield and cleaner reaction profile.

Analytical Characterization

The synthesized compounds are confirmed by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and sulfonamide formation

- Mass Spectrometry (MS): Confirms molecular weight and purity

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1. Pyrazole core synthesis | Pentane-2,4-dione + 85% hydrazine hydrate, MeOH, 25–35 °C | 3,5-Dimethyl-1H-pyrazole | Quantitative yield |

| 2. Sulfonylation | Chlorosulfonic acid + thionyl chloride, CHCl3, 0–60 °C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Appreciable yield |

| 3. Coupling with 2-methylpropyl amine | 2-Methylpropyl amine + DIPEA, DCM, 25–30 °C, 16 h | This compound | High purity after chromatography |

Additional Notes

- The synthetic route is straightforward, scalable, and reproducible.

- Use of inert atmosphere (nitrogen) during sulfonylation prevents side reactions.

- The choice of base and solvent critically affects yield and purity, with potassium tert-butoxide/THF system being superior.

- The reaction conditions avoid formation of isomers or side products, facilitating easy purification.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: New compounds with different functional groups replacing the sulfonamide.

Scientific Research Applications

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique sulfonamide group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biology

- Enzyme Inhibition : Research indicates that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide can act as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with amino acid residues at the active sites of enzymes, potentially disrupting their normal function.

Medicine

- Therapeutic Potential : Studies have explored its anti-inflammatory and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, with some exhibiting IC50 values comparable to established anticancer drugs .

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to innovative applications in various industrial sectors.

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on the pyrazole framework. For example:

- Antiproliferative Activity : A study investigated the antiproliferative effects of various pyrazole derivatives against U937 cancer cells. The results indicated that some derivatives exhibited significant inhibitory effects without cytotoxicity at certain concentrations .

- Enzyme Inhibition Studies : Another research project highlighted the compound's potential as an inhibitor of metabolic enzymes such as acetylcholinesterase (AChE). This suggests possible applications in treating conditions like Alzheimer's disease .

- Material Science Applications : The compound has been integrated into coordination polymers with transition metals, showcasing its versatility in material science applications .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazole-4-sulfonamide scaffold is common among related compounds, but substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Research Findings and Challenges

- Structural Insights : The isobutyl group in the target compound may confer metabolic stability compared to linear alkyl chains (e.g., butyl in Compound 27).

- Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Most inferences derive from structural analogs.

- Synthetic Limitations : Sulfonylation steps often require controlled conditions to avoid by-products, as seen in the synthesis of sulfonyl chloride intermediates.

Biological Activity

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its unique structure and potential biological activities. This article reviews its synthesis, biological properties, and implications in various fields of research.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C9H17N3O2S

- Molar Mass: 231.32 g/mol

- CAS Number: 1251037-85-0

- Density: 1.29 g/cm³ (predicted)

- Boiling Point: 388.9 °C (predicted)

- pKa: 9.97 (predicted) .

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of a pyrazole derivative with a sulfonamide reagent. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions. This method allows for the formation of the sulfonamide bond, which is crucial for the biological activity of the compound .

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives, including this compound. In vitro tests against U937 cells demonstrated that these compounds can inhibit cell proliferation without exhibiting significant cytotoxicity at certain concentrations. The half-maximal inhibitory concentration (IC50) values indicate their effectiveness in inhibiting cell growth .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues within the active sites of target enzymes, leading to inhibition of their activity. This mechanism disrupts normal biochemical pathways and contributes to the compound's therapeutic effects .

Additional Biological Activities

Research has shown that pyrazole sulfonamides exhibit a range of biological activities:

- Antimicrobial Activity: They have been evaluated for their effectiveness against various bacteria and fungi.

- Anti-inflammatory Effects: Some derivatives demonstrate potential in reducing inflammation.

- Antioxidant Properties: The compounds may exhibit protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole | Lacks sulfonamide group | Limited activity |

| 1-(2-methylpropyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | Contains carboxamide instead of sulfonamide | Varies significantly in activity |

The presence of the sulfonamide group in this compound enhances its reactivity and biological activity compared to similar compounds lacking this functional group .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on the pyrazole framework. For instance, a study involving multiple derivatives showed varying yields and biological activities, emphasizing the importance of structural modifications for enhancing efficacy .

Table: Synthesis Yields of Derivatives

| Compound | Yield (%) |

|---|---|

| MR-S1-13 | 71 |

| MR-S1-5 | 41 |

These findings illustrate that careful optimization during synthesis can lead to compounds with improved biological profiles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonamide functionalization. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dimethylpyrazole-4-sulfonyl chloride with 2-methylpropylamine under anhydrous conditions .

- Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and adjust stoichiometric ratios (1:1.2 sulfonyl chloride:amine) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.05 (d, 6H, -CH(CH₃)₂), δ 2.35 (s, 6H, pyrazole-CH₃), and δ 4.15 (m, 1H, -N-CH₂-) confirm substitution patterns .

- ¹³C NMR : Signals at δ 22.1 (pyrazole-CH₃), δ 48.9 (-N-CH₂-), and δ 155.2 (sulfonamide-SO₂) validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₀H₁₈N₄O₂S [M+H]⁺: 265.1098; observed: 265.1102 .

- Infrared Spectroscopy (IR) : Stretching bands at 1150 cm⁻¹ (S=O) and 3250 cm⁻¹ (N-H) confirm functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol. Typical solubility: >10 mg/mL in DMSO, <1 mg/mL in aqueous buffers .

- Stability studies :

- Thermal stability : Incubate at 25°C and 37°C for 72 hours; analyze via HPLC (C18 column, 90% acetonitrile mobile phase) to detect degradation .

- pH stability : Expose to buffers (pH 2–9) and monitor sulfonamide hydrolysis via LC-MS .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole-sulfonamide derivatives?

- Methodological Answer :

- Systematic substitution : Modify substituents on the pyrazole ring (e.g., halogenation at C3/C5) and alkyl chains (e.g., replacing 2-methylpropyl with cyclopropyl) .

- Biological assays : Test derivatives for enzyme inhibition (e.g., COX-2 IC₅₀) or antimicrobial activity (MIC against S. aureus) .

- Computational modeling : Use Gaussian or AutoDock to predict binding affinities to target proteins (e.g., COX-2 active site) .

Q. Example SAR Table :

| Substituent Position | Modification | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| C3/C5 | -CH₃ | 12.5 (COX-2) | |

| C3/C5 | -CF₃ | 0.8 (COX-2) | |

| N1 | -CH₂CH(CH₃)₂ | 15.3 (Antimicrobial) |

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., human carbonic anhydrase) on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., 4.5 Å resolution structure of pyrazole-sulfonamide bound to COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to assess thermodynamic drivers .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and independent studies using standardized protocols (e.g., fixed cell viability assays) .

- Control experiments : Replicate studies with identical conditions (e.g., 10 μM compound, 24-hour incubation) and validate via orthogonal assays (e.g., ATP vs. resazurin for cytotoxicity) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of activity variations among derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.